molecular formula C20H17N5O3 B4923613 N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide

N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide

Cat. No.: B4923613
M. Wt: 375.4 g/mol
InChI Key: NDBCBVXHHQGWOR-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitrophenyl group: This step may involve nitration reactions or coupling reactions with nitrobenzene derivatives.

    Addition of the cyanoethyl group: This can be done through alkylation reactions using cyanoethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, among other transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the benzyl, cyanoethyl, or nitrophenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.

    Biology: Possible use as a biochemical probe or in the study of enzyme interactions.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other pyrazole derivatives with different substituents. For example:

    N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide: Similar structure but with a different position of the nitro group.

    N-benzyl-1-(2-cyanoethyl)-3-(3-aminophenyl)pyrazole-4-carboxamide: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c21-10-5-11-24-14-18(20(26)22-13-15-6-2-1-3-7-15)19(23-24)16-8-4-9-17(12-16)25(27)28/h1-4,6-9,12,14H,5,11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBCBVXHHQGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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